(Z)-N'-(1-(4-aminophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide is a chemical compound with a complex structure that includes a pyrazole ring, an aminophenyl group, and a carbohydrazide moiety
Properties
Molecular Formula |
C15H19N5O |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N5O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,16H2,1-3H3,(H,18,19)(H,20,21)/b17-10- |
InChI Key |
FUNIZDPUPRPUOB-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-aminobenzaldehyde with 5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of the isopropyl group on the pyrazole ring and the aminophenyl group. These structural elements can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
